molecular formula C19H20N2O4S B2603304 3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 1015717-46-0

3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Cat. No. B2603304
CAS RN: 1015717-46-0
M. Wt: 372.44
InChI Key: KROICKXNAURMBA-UHFFFAOYSA-N
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Description

The compound “3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide” is a complex organic molecule. It contains a benzenesulfonyl group, a 2-oxopyrrolidin-1-yl group, and a propanamide group. These groups are common in many pharmaceuticals and bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzenesulfonyl group would provide aromaticity, the 2-oxopyrrolidin-1-yl group would introduce a cyclic structure, and the propanamide group would contribute to the polarity of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the benzenesulfonyl group might undergo electrophilic aromatic substitution, the 2-oxopyrrolidin-1-yl group might participate in ring-opening reactions, and the propanamide group could be involved in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of its functional groups, its stability might be influenced by the aromaticity of the benzenesulfonyl group, and its reactivity could be determined by the presence of the 2-oxopyrrolidin-1-yl and propanamide groups .

Scientific Research Applications

Herbicidal Activity

One significant application of compounds related to "3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide" includes their role in agriculture as potential herbicides. For instance, novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives have been synthesized for weed control. These compounds exhibit remarkable herbicidal activity against various weeds, indicating their potential as novel herbicide candidates. The exploration of such sulfonamide derivatives showcases the chemical's versatility and its possible contributions to agricultural science, providing efficient and possibly more environmentally friendly weed control solutions (Xie et al., 2014).

Organic Synthesis and Catalysis

In the realm of organic chemistry, related compounds have been utilized in the synthesis of diverse organic molecules. For example, the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes under air, using a palladium-copper catalyst system, highlights the compound's role in facilitating complex chemical reactions. This application underscores the potential of such chemicals in enhancing the efficiency and selectivity of synthetic organic reactions, contributing to the development of novel compounds with varied applications (Miura et al., 1998).

Enzyme Inhibition

Furthermore, derivatives of benzenesulfonamides, including those structurally related to "3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide", have shown promise as inhibitors of various enzymes. For instance, they have been explored as potent inhibitors of membrane-bound phospholipase A2, demonstrating significant therapeutic potential in the treatment of conditions like myocardial infarction by reducing the size of the infarction in experimental models (Oinuma et al., 1991).

Antimicrobial and Anticonvulsant Activities

Additionally, certain N-substituted derivatives have been reported to exhibit antimicrobial activities against various bacterial strains. This highlights the potential of such compounds in the development of new antibacterial agents, addressing the growing concern of antibiotic resistance (Khalid et al., 2016). Moreover, hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides have shown anticonvulsant activity, suggesting their utility in developing treatments for epilepsy and other seizure disorders (Kamiński et al., 2016).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c22-18(11-13-26(24,25)17-8-2-1-3-9-17)20-15-6-4-7-16(14-15)21-12-5-10-19(21)23/h1-4,6-9,14H,5,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROICKXNAURMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide

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